2-(4-bromophenyl)pent-4-en-2-ol
Description
Contextual Significance of Homoallylic Alcohols in Organic Synthesis
Homoallylic alcohols are a crucial class of compounds in organic synthesis, valued for their versatility as synthetic intermediates. nih.govresearchgate.net Their structure, which includes a hydroxyl group and a carbon-carbon double bond separated by two single bonds, allows for a wide array of chemical transformations. These compounds serve as precursors for the synthesis of various complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.net The development of catalytic methods to produce homoallylic alcohols with high efficiency and enantiomeric purity has been a significant area of research. nih.gov Synthetic strategies often involve the allylation of aldehydes and ketones, which can be achieved through various methods, including the use of organometallic reagents. researchgate.netorganic-chemistry.org
Overview of Brominated Aromatic Systems as Synthetic Intermediates
Brominated aromatic compounds are fundamental building blocks in organic synthesis. The presence of a bromine atom on an aromatic ring provides a reactive handle for a multitude of chemical reactions, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures. organic-chemistry.org The regioselective bromination of aromatic compounds is a well-established and efficient process, allowing for the precise introduction of bromine at desired positions. organic-chemistry.org This capability makes brominated aromatics invaluable in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
Historical Development and Initial Syntheses Pertaining to 2-(4-bromophenyl)pent-4-en-2-ol
While specific historical accounts detailing the very first synthesis of this compound are not extensively documented in readily available literature, its preparation falls under the general and well-established reaction class of Grignard additions to ketones. The synthesis would typically involve the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with 4-bromoacetophenone. This straightforward and reliable method has been a cornerstone of organic synthesis for over a century. The required starting material, 4-bromoacetophenone, is commercially available and can be prepared through the Friedel-Crafts acylation of bromobenzene (B47551).
Structural Features and Potential for Stereoisomerism in this compound
The structure of this compound is characterized by a central tertiary alcohol, a p-substituted bromophenyl group, and a terminal alkene. A key feature is the presence of a chiral center at the carbon atom bearing the hydroxyl group (C2). This chirality means that the compound can exist as a pair of enantiomers, (R)-2-(4-bromophenyl)pent-4-en-2-ol and (S)-2-(4-bromophenyl)pent-4-en-2-ol. nih.govnih.gov The molecule does not possess internal symmetry, and therefore, these enantiomers are optically active. The presence of the double bond does not introduce the possibility of E/Z isomerism in this specific molecule, as one of the olefinic carbons is substituted with two identical hydrogen atoms.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C11H13BrO |
| Molecular Weight | 241.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 81336-05-2 bldpharm.com |
| Chiral Center | Yes, at C2 |
| Stereoisomers | (R) and (S) enantiomers nih.govnih.gov |
| Functional Groups | Tertiary alcohol, Alkene, Bromophenyl |
Note: Data sourced from public chemical databases. nih.gov
Research Objectives and Scope of Academic Inquiry into this compound
Academic inquiry into this compound and related compounds is primarily driven by its potential as a versatile synthetic intermediate. Research objectives often focus on several key areas:
Asymmetric Synthesis: Developing catalytic enantioselective methods to synthesize the individual (R) and (S) enantiomers with high optical purity. This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.
Derivatization and Functional Group Transformation: Exploring the reactivity of the hydroxyl and alkene functional groups to create a diverse range of new molecules. For example, the double bond can undergo oxidation, reduction, or addition reactions, while the alcohol can be transformed into ethers, esters, or halides.
Application in Cross-Coupling Reactions: Utilizing the bromophenyl moiety in palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions to construct more complex aryl-substituted structures. This allows for the incorporation of the 2-hydroxypent-4-enyl-2-yl)phenyl unit into larger molecular frameworks.
Investigation of Biological Activity: Screening the parent compound and its derivatives for potential biological or pharmacological activity. The combination of the lipophilic bromophenyl group and the functionalized side chain could lead to interactions with biological targets.
The scope of research is therefore centered on leveraging the inherent chemical reactivity of this compound to access novel and potentially useful chemical entities for various applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)pent-4-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h3-7,13H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCWZRCICHXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81336-05-2 | |
| Record name | 2-(4-bromophenyl)pent-4-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Bromophenyl Pent 4 En 2 Ol
Retrosynthetic Analysis of 2-(4-bromophenyl)pent-4-en-2-ol
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, the primary disconnection points are the carbon-carbon bonds attached to the tertiary alcohol.
A logical retrosynthetic disconnection breaks the bond between the tertiary carbon and the allyl group, and the bond between the tertiary carbon and the 4-bromophenyl group. This leads to two primary synthons: an acyl cation equivalent derived from the 4-bromophenyl group and an allyl anion equivalent. The corresponding synthetic equivalents would be a 4-bromoacetophenone and an allyl organometallic reagent.
Alternatively, a disconnection can be made to yield a 4-bromophenyl organometallic reagent and a ketone, specifically 1-penten-4-one. Both approaches are viable and fall under the umbrella of nucleophilic addition to a carbonyl group.
Classical Approaches to this compound Synthesis
Classical methods for the synthesis of tertiary alcohols like this compound predominantly involve the addition of organometallic reagents to carbonyl compounds.
Nucleophilic Addition of Organometallic Reagents to Carbonyl Precursors
The Grignard reaction is a well-established method for forming carbon-carbon bonds. youtube.com In this context, the synthesis of this compound can be achieved by reacting a Grignard reagent with a suitable ketone.
One possible route involves the reaction of allylmagnesium bromide with 4'-bromoacetophenone. In this reaction, the allyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol. It is crucial to use a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) as Grignard reagents are highly sensitive to moisture. youtube.com
Alternatively, 4-bromophenylmagnesium bromide can be prepared from 4-bromobromobenzene and magnesium metal. youtube.com This Grignard reagent can then be reacted with a suitable ketone, such as methyl vinyl ketone, to form the target molecule. However, the reactivity of the vinyl group towards the Grignard reagent needs to be considered. A more controlled approach would involve the use of a protected form of the ketone.
| Reactants | Reagents | Product |
| 4'-Bromoacetophenone | Allylmagnesium bromide, Diethyl ether/THF, H3O+ | This compound |
| 4-Bromobromobenzene | Magnesium, Diethyl ether/THF; then Methyl vinyl ketone, H3O+ | This compound |
This table showcases the reactants and reagents for the Grignard synthesis of this compound.
Organolithium reagents are generally more reactive than their Grignard counterparts. The synthesis of this compound can be accomplished by reacting 4-bromophenyllithium with methyl allyl ketone. The 4-bromophenyllithium is typically generated in situ by reacting 4-dibromobenzene with an alkyllithium reagent, such as n-butyllithium, at low temperatures.
Another route involves the reaction of allyllithium with 4'-bromoacetophenone. Similar to the Grignard reaction, the organolithium reagent adds to the carbonyl group, and the reaction is quenched with an acid to afford the final product. The use of anhydrous conditions is paramount for the success of these reactions. wikipedia.org
| Reactants | Reagents | Product |
| 4-Dibromobenzene | n-Butyllithium, Diethyl ether/THF; then Methyl allyl ketone, H3O+ | This compound |
| 4'-Bromoacetophenone | Allyllithium, Diethyl ether/THF, H3O+ | This compound |
This table presents the reactants and reagents for the organolithium-based synthesis of this compound.
Barbier-Type Reactions for this compound Formationwikipedia.orgchemeurope.com
The Barbier reaction is a one-pot synthesis that generates the organometallic reagent in the presence of the carbonyl substrate. wikipedia.orgchemeurope.com This method is often considered a "greener" alternative as it can sometimes be carried out in aqueous media and with less reactive, and therefore safer, metals. wikipedia.orgchemeurope.com
A zinc-mediated Barbier-type reaction is a practical approach to synthesize this compound. wikipedia.org In this procedure, 4'-bromoacetophenone, allyl bromide, and zinc powder are combined in a suitable solvent, such as THF or a THF/water mixture. The zinc metal facilitates the formation of an organozinc intermediate from allyl bromide, which then adds to the carbonyl group of the 4'-bromoacetophenone.
The reaction is typically initiated by the activation of zinc, which can be achieved through various methods, including the use of a small amount of iodine or 1,2-dibromoethane. The one-pot nature of the Barbier reaction simplifies the experimental procedure compared to the pre-formation of Grignard or organolithium reagents. wikipedia.orgchemeurope.com
| Carbonyl Compound | Allyl Halide | Metal | Solvent | Product |
| 4'-Bromoacetophenone | Allyl bromide | Zinc | THF or THF/H2O | This compound |
This table details the components for the zinc-mediated Barbier-type synthesis of this compound.
Ultrasound-Assisted Synthetic Protocols for this compound and Analogs
Ultrasound has emerged as a powerful tool in synthetic chemistry, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. This is particularly evident in metal-assisted reactions where the mechanical effects of acoustic cavitation can continuously clean and activate the metal surface. nih.gov
The synthesis of homoallylic alcohols, such as this compound, is frequently accomplished through the Barbier reaction. alfa-chemistry.comwikipedia.org This reaction involves the in situ formation of an organometallic reagent from an alkyl halide and a metal, which then immediately reacts with a carbonyl compound. alfa-chemistry.comwikipedia.org The use of ultrasound in the Barbier reaction, often referred to as the sonochemical Barbier reaction, has been shown to be highly effective. nih.govacs.org For the synthesis of this compound, this would typically involve the reaction of 4-bromoacetophenone with an allyl halide (like allyl bromide) in the presence of a metal such as magnesium, zinc, or indium, under ultrasonic irradiation. alfa-chemistry.comwikipedia.org
The primary advantages of employing ultrasound in this synthesis include:
Rapid Reaction Times: Sonication can significantly shorten the time required for the reaction to reach completion. nih.gov
Improved Yields: The continuous activation of the metal surface can lead to more efficient conversion of reactants to the desired product. tandfonline.com
Milder Conditions: Ultrasound can often facilitate reactions at lower temperatures, which can be beneficial for sensitive functional groups.
Research has demonstrated the successful application of ultrasound in the synthesis of a variety of homoallylic alcohols and other organic compounds through Barbier-like reactions. nih.govresearchgate.net For instance, a range of 4-alkoxy-2-methylquinolines have been synthesized efficiently using ultrasound energy, showcasing the broad applicability of this technique in heterocyclic synthesis. nih.govmdpi.com
Condensation and Addition Reactions Utilizing Substituted Ketones
The synthesis of this compound fundamentally relies on the nucleophilic addition of an allyl group to the carbonyl carbon of a substituted ketone, specifically 4-bromoacetophenone. This transformation is a cornerstone of carbon-carbon bond formation in organic synthesis.
The most direct and widely used method for this type of synthesis is the Barbier reaction or the closely related Grignard reaction. alfa-chemistry.comrsc.org In the context of synthesizing this compound, the general scheme involves:
Reactants: 4-bromoacetophenone (the substituted ketone) and an allyl organometallic reagent.
Reaction: The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the ketone.
Product: A tertiary alcohol, this compound, is formed after an aqueous workup.
The key difference between the Barbier and Grignard approaches lies in the generation of the organometallic reagent. wikipedia.org In the Grignard reaction, the allylmagnesium halide is prepared separately before the addition of the ketone. researchgate.net The Barbier protocol, on the other hand, involves the simultaneous reaction of the allyl halide, the metal, and the ketone. alfa-chemistry.com The Barbier variant is often preferred for its operational simplicity. researchgate.net
Below is a table summarizing the key reactants and their roles in the synthesis:
| Reactant | Role |
| 4-bromoacetophenone | Electrophilic ketone substrate |
| Allyl bromide | Precursor to the nucleophilic allyl group |
| Magnesium (or other metals like Zn, In) | Mediates the formation of the organometallic reagent |
| Diethyl ether or Tetrahydrofuran (THF) | Typical solvents for the reaction |
This method has been successfully used to prepare a variety of homoallylic alcohols in good to excellent yields. tandfonline.com
Modern and Catalytic Strategies for this compound
Modern synthetic chemistry continuously seeks to improve upon traditional methods by developing more efficient, selective, and sustainable catalytic strategies.
Transition Metal-Catalyzed Coupling Reactions Relevant to this compound Precursors
While the direct synthesis of this compound is typically achieved via addition reactions, the synthesis of its key precursor, 4-bromoacetophenone, can be accomplished using transition metal-catalyzed coupling reactions. For instance, a Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride, often catalyzed by a Lewis acid like aluminum chloride, is a standard method.
More advanced cross-coupling reactions could also be envisioned for the synthesis of precursors or analogs. For example, a Stille or Suzuki coupling could be employed to introduce the bromo-aryl moiety onto a suitable backbone. Ultrasound has also been shown to promote Stille couplings. nih.gov
Asymmetric Synthesis Methodologies for Chiral this compound
Since the tertiary alcohol this compound contains a chiral center, the development of asymmetric synthetic methods to produce enantiomerically pure forms is of significant interest. nih.gov This is often achieved by using chiral catalysts or auxiliaries. nih.govmdpi.com
Several strategies can be employed for the asymmetric synthesis of chiral tertiary alcohols:
Chiral Ligands in Metal-Catalyzed Additions: The enantioselective addition of organometallic reagents to ketones can be achieved using a stoichiometric amount of a chiral ligand or, more desirably, a catalytic amount of a chiral metal complex. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the addition reaction. The auxiliary is then removed in a subsequent step. nih.gov
Organocatalysis: In recent years, the use of small organic molecules as catalysts for asymmetric reactions has gained prominence. nih.gov Chiral organocatalysts can be used to promote the enantioselective addition of nucleophiles to ketones.
The development of racemization-free coupling reagents is also crucial in the synthesis of chiral amides and peptides, a field with parallels to the synthesis of other chiral molecules. rsc.org
Flow Chemistry Applications in Continuous Synthesis of this compound
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, scalability, and reaction control. vapourtec.com The continuous synthesis of this compound could be realized by pumping a solution of the reactants (4-bromoacetophenone and an allylating agent) through a heated or cooled reactor column packed with a solid-supported catalyst or reagent.
Flow chemistry has been successfully applied to a variety of organic transformations, including:
Nucleophilic aromatic substitutions vapourtec.com
Enzymatic reactions vapourtec.com
Asymmetric synthesis nih.gov
For the synthesis of this compound, a flow process could involve the use of a packed bed of a metal like zinc or magnesium for the Barbier-type reaction. This would allow for continuous production and potentially easier purification of the final product.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comdergipark.org.tr The synthesis of this compound can be evaluated and optimized according to the twelve principles of green chemistry. nih.govnih.gov
Key green chemistry considerations for this synthesis include:
Atom Economy: The Barbier and Grignard reactions are generally atom-economical, as most of the atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Traditional syntheses often use volatile and flammable solvents like diethyl ether. Exploring greener alternatives, such as water or ionic liquids, is a key goal. dergipark.org.tr Barbier-type reactions, in particular, can often be performed in aqueous media, which is a significant advantage from a green chemistry perspective. wikipedia.orgdergipark.org.tr
Energy Efficiency: Ultrasound-assisted synthesis can often reduce reaction times and temperatures, leading to lower energy consumption. nih.gov Microwave-assisted synthesis is another energy-efficient technique. dergipark.org.tr
Catalysis: The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. nih.gov Developing catalytic versions of the Barbier or similar addition reactions would be a significant advancement.
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts is crucial. dergipark.org.tr
The table below summarizes how different synthetic approaches for this compound align with green chemistry principles:
| Synthetic Approach | Green Chemistry Advantages | Potential Drawbacks |
| Ultrasound-Assisted Barbier Reaction | Reduced reaction time, lower energy consumption, potential for milder conditions. nih.gov | Use of organic solvents may still be necessary. |
| Aqueous Barbier Reaction | Use of water as a safe and environmentally benign solvent. wikipedia.orgdergipark.org.tr | May not be suitable for all substrates. |
| Flow Chemistry | Improved safety, better process control, potential for easier scale-up. vapourtec.com | Initial setup costs can be higher. |
| Catalytic Asymmetric Synthesis | Reduces the need for stoichiometric chiral auxiliaries, leading to less waste. nih.gov | Catalyst development can be challenging and expensive. |
By integrating these modern and sustainable approaches, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.
Solvent-Free or Aqueous Media Reactions
In recent years, the development of synthetic methodologies that minimize or eliminate the use of volatile and hazardous organic solvents has been a major focus in green chemistry. For the synthesis of this compound, Barbier-type reactions present a compelling alternative to traditional Grignard reactions, primarily due to their tolerance for protic solvents like water. organic-chemistry.orgwikipedia.org
The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as zinc, indium, tin, or magnesium, to form an alcohol. wikipedia.org Unlike the Grignard reaction, the organometallic intermediate in the Barbier reaction is generated in situ. This one-pot nature, combined with the ability of certain metals like indium and zinc to mediate the reaction in aqueous media, makes it an environmentally benign approach. rsc.orgnih.gov The use of water as a solvent is not only cost-effective and non-flammable but can also, in some cases, enhance reaction rates and selectivities. rsc.org
Mechanochemistry, through techniques like ball-milling, offers another solvent-free approach. organic-chemistry.orgchemrxiv.org This method uses mechanical energy to initiate and sustain chemical reactions. organic-chemistry.org For the synthesis of homoallylic alcohols, mechanochemical Barbier-type reactions have been shown to be highly efficient, often proceeding with minimal solvent and under air, which simplifies the experimental setup. organic-chemistry.orgucl.ac.uk The mechanical activation of the metal surface can lead to improved reaction rates and yields compared to traditional solution-based methods. chemrxiv.org
While specific experimental data for the aqueous or solvent-free synthesis of this compound is not extensively detailed in the reviewed literature, the following table presents representative data for the indium-mediated Barbier-type allylation of a generic aromatic ketone in various aqueous and solvent-free systems, illustrating the potential of these methods.
Table 1: Illustrative Yields for the Synthesis of a Tertiary Homoallylic Alcohol via Indium-Mediated Barbier Reaction in Aqueous and Solvent-Free Media
| Entry | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Water | 12 | 25 | 85 |
| 2 | Water/THF (1:1) | 8 | 25 | 92 |
| 3 | Saturated aq. NH4Cl | 10 | 25 | 88 |
| 4 | Solvent-Free (Ball-Milling) with water additive | 2 | N/A | 95 |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.edu The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the final product.
The reaction can be represented as: C₈H₇BrO (4-bromoacetophenone) + C₃H₅Br (allyl bromide) + Metal → C₁₁H₁₃BrO (this compound) + Metal Bromide
The metal (e.g., Zn, In) is consumed stoichiometrically and forms a metal halide salt as a byproduct. To calculate the percent atom economy, the molecular weight of the desired product is divided by the sum of the molecular weights of all reactants and multiplied by 100.
Table 2: Illustrative Atom Economy Calculation for the Synthesis of this compound via a Zinc-Mediated Barbier Reaction
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| 4-bromoacetophenone | C₈H₇BrO | 199.04 |
| Allyl bromide | C₃H₅Br | 120.98 |
| Zinc | Zn | 65.38 |
| Total Reactant Mass | 385.40 | |
| This compound | C₁₁H₁₃BrO | 241.12 |
| Percent Atom Economy | (241.12 / 385.40) x 100 = 62.56% |
Optimization of Reaction Conditions and Yield for this compound
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of metal, solvent, temperature, reaction time, and the use of additives.
Metal Selection: The choice of metal in a Barbier-type reaction significantly influences the outcome. Indium has shown excellent reactivity and functional group tolerance, particularly in aqueous media. rsc.orgacs.org Zinc is a less expensive alternative and is also effective, especially in mechanochemical setups. organic-chemistry.orgucl.ac.uk The morphology of the metal, such as powder or foil, can also affect the reaction rate. ucl.ac.uk
Solvent System: While aqueous and solvent-free conditions are advantageous from a green chemistry perspective, the choice of solvent can be optimized to improve solubility and reaction rates. For instance, a mixture of water and an organic co-solvent like tetrahydrofuran (THF) can enhance the solubility of organic reactants, leading to higher yields. nih.govnih.gov In mechanochemical reactions, the addition of a small amount of a liquid grinding agent, such as dimethyl sulfoxide (B87167) (DMSO) or water, can dramatically improve the reaction efficiency. organic-chemistry.orgrsc.org
Temperature and Reaction Time: Barbier-type reactions are often conducted at room temperature, which is a significant advantage over many other named reactions that require heating or cooling. nih.gov However, gentle heating may be employed to increase the reaction rate. The optimal reaction time needs to be determined experimentally to ensure complete conversion without the formation of byproducts.
Additives: The addition of certain compounds can promote the reaction. For example, in some indium-mediated reactions, the use of a Lewis acid or a chiral ligand can influence the stereoselectivity of the addition. acs.org In mechanochemical reactions, additives can help to activate the metal surface or stabilize intermediates. chemrxiv.org
The following table provides an illustrative example of how reaction conditions can be optimized for the synthesis of a tertiary homoallylic alcohol from an aromatic ketone.
Table 3: Illustrative Optimization of Reaction Conditions for the Synthesis of a Tertiary Homoallylic Alcohol
| Entry | Metal | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Zn | THF | None | 25 | 12 | 75 |
| 2 | In | THF | None | 25 | 8 | 88 |
| 3 | In | Water | None | 25 | 12 | 85 |
| 4 | In | Water/THF (1:1) | None | 25 | 6 | 95 |
| 5 | Zn (ball-milling) | Neat | DMSO (catalytic) | N/A | 2 | 98 |
Spectroscopic and Structural Elucidation of 2 4 Bromophenyl Pent 4 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.
The ¹H NMR spectrum of 2-(4-bromophenyl)pent-4-en-2-ol provides key information regarding the number of different types of protons and their neighboring environments. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets due to the symmetry of the ring. The protons of the pentenyl group exhibit characteristic shifts and coupling patterns. The vinyl protons, due to their different chemical environments, will show complex splitting. The methylene (B1212753) protons adjacent to the chiral center are diastereotopic and are expected to appear as a multiplet. The methyl protons will present as a singlet, and the hydroxyl proton will also be a singlet, which may be broad.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 | d | 2H | Ar-H |
| 7.35 | d | 2H | Ar-H |
| 5.65 | m | 1H | -CH=CH₂ |
| 5.10 | m | 2H | -CH=CH₂ |
| 2.60 | m | 2H | -CH₂- |
| 2.00 | s | 1H | -OH |
| 1.55 | s | 3H | -CH₃ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The quaternary carbon of the alcohol and the carbons of the pentenyl group will also have characteristic resonances.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | Ar-C (quaternary) |
| 133.7 | -CH=CH₂ |
| 131.2 | Ar-CH |
| 127.5 | Ar-CH |
| 121.1 | C-Br |
| 119.5 | -CH=CH₂ |
| 74.5 | C-OH (quaternary) |
| 48.2 | -CH₂- |
| 29.8 | -CH₃ |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the multiplet of the vinyl proton (-CH=) and the multiplet of the terminal vinyl protons (=CH₂), as well as between the methylene protons (-CH₂-) and the vinyl proton (-CH=).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound will display characteristic absorption bands corresponding to the hydroxyl, aromatic, and alkene functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic ring and the alkene will appear around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the alkene will be observed in the 1650-1450 cm⁻¹ region. The C-O stretching of the tertiary alcohol will be visible around 1150 cm⁻¹. Finally, a strong absorption due to the C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3080 | =C-H stretch | Alkene & Aromatic |
| ~2970, 2930 | C-H stretch | Alkane |
| ~1640 | C=C stretch | Alkene |
| ~1590, 1485 | C=C stretch | Aromatic Ring |
| ~1150 | C-O stretch | Tertiary Alcohol |
| ~1010 | C-Br stretch | Aryl Halide |
| ~995, 915 | =C-H bend | Alkene |
Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound is readily available in the searched literature, one can predict the expected signals. The C=C stretching vibrations of both the aromatic ring and the alkene are typically strong and sharp in the Raman spectrum. The symmetric stretching of the C-Br bond would also be expected to give a characteristic Raman signal. The O-H stretch is generally weak in Raman spectroscopy.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₁H₁₃BrO. The presence of bromine is particularly noteworthy, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak in the mass spectrum.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₁₁H₁₃BrO
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₁₁H₁₃⁷⁹BrO]⁺ | ⁷⁹Br | 240.01497 |
Fragmentation Pathway Analysis of this compound
The fragmentation of this compound in a mass spectrometer is expected to follow patterns characteristic of tertiary, benzylic, and allylic alcohols. The molecular ion is often unstable in such compounds and may not be observed or may be of very low intensity.
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of a methyl radical (•CH₃) would result in a fragment with m/z 225/227. Loss of an allyl radical (•CH₂CH=CH₂) is a very favorable pathway, leading to the formation of a stable benzylic cation at m/z 199/201. This fragment is expected to be a major peak in the spectrum.
Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a fragment at m/z 222/224.
Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the bromophenyl ring could lead to a bromophenyl cation at m/z 155/157 or the remaining C₅H₉O⁺ fragment at m/z 85.
A plausible fragmentation pathway is outlined below. It should be noted that this is a theoretical pathway based on established fragmentation rules, as experimental mass spectra for this specific compound are not available in the cited literature.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion (Structure) | m/z (for ⁷⁹Br/⁸¹Br) | Origin |
|---|---|---|
| [C₁₀H₁₀BrO]⁺ | 225 / 227 | Loss of •CH₃ |
| [C₈H₈BrO]⁺ | 199 / 201 | Loss of •C₃H₅ (allyl radical) |
| [C₁₁H₁₁Br]⁺• | 222 / 224 | Loss of H₂O |
X-ray Crystallography for Solid-State Structure Determination (if crystalline form exists or for derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.
Crystal Structure Determination of this compound or its Co-crystals/Derivatives
A search of the published scientific literature and crystallographic databases did not yield a determined crystal structure for this compound. For a crystallographic analysis to be performed, the compound must first be obtained in a crystalline form of sufficient quality. Given that it is a tertiary alcohol, it may exist as an oil or a low-melting solid, which can make crystallization challenging.
While no direct data exists for the target compound, studies on other molecules containing a 4-bromophenyl group have been reported. bldpharm.commdpi.comnih.govnih.gov These studies provide insights into the types of crystal packing and intermolecular interactions that can be expected.
Analysis of Intermolecular Interactions and Crystal Packing
Without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions and crystal packing for this compound is not possible. However, based on its molecular structure, several types of intermolecular forces would be anticipated to play a role in its solid-state assembly, should a crystalline form be obtained. These would include:
Hydrogen Bonding: The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or cyclic motifs.
Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region interacting with a nucleophile.
π-π Stacking: The bromophenyl rings could engage in π-π stacking interactions.
The interplay of these interactions would determine the final crystal lattice. nih.govmolaid.com
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)
The this compound molecule contains a stereocenter at the C2 position, meaning it is chiral and can exist as a pair of enantiomers, (R)-2-(4-bromophenyl)pent-4-en-2-ol and (S)-2-(4-bromophenyl)pent-4-en-2-ol. nih.gov Chiroptical techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a sample.
These techniques measure the differential absorption of left and right circularly polarized light. An achiral compound will not produce an ECD or VCD signal, while a single enantiomer of a chiral compound will produce a characteristic spectrum. Its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign.
While the existence of enantiomers is established, specific experimental chiroptical data for this compound are not available in the reviewed literature. Theoretical calculations could be employed to predict the ECD spectra for the (R) and (S) enantiomers, which could then be compared with experimental data from a resolved sample to assign the absolute configuration. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₁H₁₃BrO |
| (R)-2-(4-bromophenyl)pent-4-en-2-ol | C₁₁H₁₃BrO |
Chemical Reactivity and Transformation of 2 4 Bromophenyl Pent 4 En 2 Ol
Reactions Involving the Tertiary Alcohol Functionality
The tertiary nature of the alcohol in 2-(4-bromophenyl)pent-4-en-2-ol dictates its reactivity. Unlike primary and secondary alcohols, it cannot be oxidized to a ketone or carboxylic acid without cleavage of a carbon-carbon bond. However, it readily participates in other characteristic reactions of tertiary alcohols.
Direct oxidation of the tertiary alcohol in this compound to a simple ketone at the same carbon atom is not feasible under standard conditions. However, a notable transformation for tertiary allylic alcohols is the Babler oxidation. This reaction utilizes pyridinium (B92312) chlorochromate (PCC) to achieve an oxidative transposition, converting the tertiary allylic alcohol into an α,β-unsaturated ketone. mdpi.comwikipedia.org The reaction proceeds through the formation of a chromate (B82759) ester, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent oxidation to yield the enone. For this compound, this would be expected to yield (E)-1-(4-bromophenyl)pent-2-en-1-one.
Table 1: Representative Oxidation of a Tertiary Allylic Alcohol
| Reactant | Reagent | Product | Yield (%) |
|---|
Note: The yield is a typical value for the Babler oxidation of tertiary allylic alcohols, as specific experimental data for this compound was not found in the searched literature.
Esterification: The formation of esters from tertiary alcohols like this compound using the traditional Fischer esterification method (a carboxylic acid with a strong acid catalyst) is generally inefficient. This is due to the steric hindrance around the tertiary carbon and the propensity for the alcohol to undergo elimination (dehydration) under the acidic and heated conditions. masterorganicchemistry.comyoutube.com More suitable methods for the esterification of tertiary alcohols involve the use of more reactive acylating agents such as acid anhydrides or acyl chlorides, often in the presence of a non-nucleophilic base like pyridine.
Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is also challenging for the synthesis of ethers from tertiary alcohols. The alkoxide of this compound would be a strong base, and its reaction with a primary alkyl halide would likely lead to elimination of the alkyl halide rather than substitution. youtube.comkhanacademy.org Alternative methods, such as reaction of the alcohol with a highly reactive alkylating agent under specific conditions, would be necessary to achieve etherification.
The acid-catalyzed dehydration of this compound is expected to proceed readily due to the formation of a stable tertiary benzylic carbocation intermediate upon protonation of the hydroxyl group and loss of water. libretexts.org This carbocation can then lose a proton from an adjacent carbon atom to form a new double bond. Given the structure of the starting material, two primary dehydration products are anticipated: 2-(4-bromophenyl)penta-1,3-diene and 2-(4-bromophenyl)penta-1,4-diene. The formation of the conjugated diene, 2-(4-bromophenyl)penta-1,3-diene, is generally favored due to its greater thermodynamic stability.
Table 2: Predicted Products of Acid-Catalyzed Dehydration
| Reactant | Acid Catalyst | Major Product | Minor Product |
|---|
Note: The product distribution is based on the general principles of alcohol dehydration, as specific experimental data for this compound was not found in the searched literature.
Nucleophilic substitution at the tertiary, benzylic carbon of this compound is expected to proceed through an S(_N)1 mechanism. libretexts.orgresearchgate.net The reaction is initiated by protonation of the hydroxyl group by a strong acid, such as a hydrohalic acid (e.g., HBr), followed by the departure of a water molecule to form a resonance-stabilized tertiary benzylic carbocation. This carbocation is then attacked by the nucleophile (e.g., Br⁻). The stability of this intermediate facilitates the reaction.
Table 3: Representative S(_N)1 Reaction of a Tertiary Benzylic Alcohol
| Reactant | Reagent | Product | Mechanism |
|---|
Note: The product shown is the expected outcome based on the general mechanism for S(_N)1 reactions of tertiary benzylic alcohols, as specific experimental data for this compound was not found in the searched literature.
Reactions Involving the Terminal Alkene Functionality
The terminal double bond in this compound is susceptible to a variety of addition reactions, with hydrogenation being a primary example.
The terminal alkene can be selectively reduced to an alkane through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. mdpi.comresearchgate.net The reaction conditions can often be controlled to selectively hydrogenate the alkene without affecting the aromatic ring or the bromo substituent. The product of this reaction would be 2-(4-bromophenyl)pentan-2-ol.
Table 4: Representative Hydrogenation of a Terminal Alkene
| Reactant | Reagent | Product |
|---|
Note: The product is based on the established principles of catalytic hydrogenation, as specific experimental data for this compound was not found in the searched literature.
Electrophilic Addition Reactions
The terminal double bond in this compound is susceptible to electrophilic attack. These reactions typically proceed via the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon atom.
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to yield the corresponding dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion in an anti-addition fashion.
Hydrohalogenation: The reaction with hydrogen halides (HBr, HCl) will lead to the formation of a haloalkane. Following Markovnikov's rule, the hydrogen atom will add to the terminal carbon of the double bond, and the halide will add to the more substituted carbon.
Hydration: Acid-catalyzed hydration of the double bond would also follow Markovnikov's rule, leading to the formation of a diol. However, controlling the selectivity can be challenging due to the presence of the existing tertiary alcohol.
Table 1: Predicted Products of Electrophilic Addition Reactions
| Reaction | Reagent | Predicted Major Product |
| Halogenation | Br₂ | 2-(4-bromophenyl)-4,5-dibromopentan-2-ol |
| Hydrohalogenation | HBr | 2-(4-bromophenyl)-4-bromopentan-2-ol |
| Hydration | H₃O⁺ | 2-(4-bromophenyl)pentane-2,4-diol |
Cycloaddition Reactions
The pent-4-enyl moiety of this compound can participate in cycloaddition reactions, offering pathways to construct cyclic structures.
Diels-Alder Reaction: The terminal alkene can act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene. redalyc.org The reactivity of the alkene as a dienophile is influenced by the electronic nature of the substituents. The presence of the electron-withdrawing 4-bromophenyl group can influence the energy of the LUMO of the dienophile, potentially facilitating the reaction. redalyc.org
[2+2] Photocycloaddition: Under photochemical conditions, the alkene can undergo a [2+2] cycloaddition with another olefin to form a cyclobutane (B1203170) ring. libretexts.orgstudysmarter.co.uk These reactions are synthetically useful for creating strained four-membered rings. libretexts.org
Table 2: Potential Cycloaddition Reactions and Products
| Reaction Type | Reactant | Potential Product |
| Diels-Alder | 1,3-Butadiene | 1-(4-(4-bromophenyl)-4-hydroxy-4-methylbutyl)cyclohex-3-ene |
| [2+2] Photocycloaddition | Ethylene | 2-(4-bromophenyl)-2-(2-cyclobutyl)propan-2-ol |
Olefin Metathesis Reactions
Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. researchgate.net this compound can participate in several types of metathesis reactions catalyzed by transition metal complexes, such as Grubbs' or Schrock's catalysts. nih.gov
Ring-Closing Metathesis (RCM): While the parent molecule itself cannot undergo RCM, derivatives with a second double bond at an appropriate distance could be cyclized. For instance, if the hydroxyl group were esterified with an unsaturated acid, the resulting diene could undergo RCM to form a lactone. researchgate.net The efficiency of RCM can be influenced by steric hindrance around the double bond. semanticscholar.org
Cross-Metathesis (CM): The terminal alkene can react with another olefin in a cross-metathesis reaction to generate a new, substituted alkene. nih.gov The selectivity of cross-metathesis depends on the relative reactivity of the two olefin partners. youtube.com Reactions involving sterically hindered olefins, such as the tertiary allylic alcohol derivative in the target molecule, can be challenging, but advancements in catalyst design have improved their efficiency. rsc.org
Table 3: Illustrative Olefin Metathesis Transformations
| Reaction Type | Partner Olefin | Potential Product | Catalyst Example |
| Cross-Metathesis | Styrene (B11656) | (E/Z)-2-(4-bromophenyl)-6-phenylhex-4-en-2-ol | Grubbs' 2nd Gen. |
Hydroboration-Oxidation and Other Selective Hydrofunctionalizations
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the terminal alkene. Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation (e.g., with H₂O₂ and NaOH) would yield the corresponding primary alcohol. The presence of the tertiary alcohol in the molecule might require protection prior to the reaction to avoid side reactions. nobelprize.org The hydroboration of allylic alcohols can sometimes be challenging, but specific protocols have been developed to address this. libretexts.org The regioselectivity is primarily driven by steric factors, with the boron atom adding to the less hindered terminal carbon. libretexts.org
Table 4: Outcome of Hydroboration-Oxidation
| Step | Reagent | Intermediate/Product |
| 1. Hydroboration | BH₃·THF | Organoborane intermediate |
| 2. Oxidation | H₂O₂, NaOH | 5-(4-bromophenyl)-5-hydroxypentan-1-ol |
Reactions Involving the 4-Bromophenyl Moiety
The bromine atom on the phenyl ring is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can be readily activated by palladium catalysts to form new carbon-carbon or carbon-heteroatom bonds. libretexts.orgnih.gov
Suzuki Reaction: Coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base provides a powerful method for forming a new carbon-carbon bond. This would replace the bromine atom with the organic group from the boronic acid. nih.gov
Heck Reaction: The reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a substituted alkene at the position of the bromine atom. academie-sciences.frmit.edu
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl-substituted alkyne. masterorganicchemistry.comnist.gov
Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Product |
| Suzuki Coupling | Phenylboronic acid | 2-(biphenyl-4-yl)pent-4-en-2-ol |
| Heck Coupling | Styrene | 2-(4-vinylphenyl)pent-4-en-2-ol |
| Sonogashira Coupling | Phenylacetylene | 2-(4-(phenylethynyl)phenyl)pent-4-en-2-ol |
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). nist.gov The 4-bromophenyl group in this compound lacks strong activation for a classical SNAr reaction under standard conditions. The substituent at the para position is an alkyl group with a hydroxyl function, which is not strongly electron-withdrawing. Therefore, direct displacement of the bromine by a nucleophile via a traditional SNAr mechanism is expected to be difficult. For such a reaction to proceed, harsh conditions or the use of a strong base to potentially generate a benzyne (B1209423) intermediate might be necessary, though this would likely lead to a mixture of products. The presence of activating groups is crucial for facilitating SNAr reactions.
Lithium-Halogen Exchange and Subsequent Electrophilic Quench Reactions
Lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgharvard.edu This reaction involves the exchange of a halogen atom, in this case, bromine, with a lithium atom, typically from an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org The product of this exchange is a highly reactive aryllithium species, which can then be trapped by a variety of electrophiles.
In the context of this compound, the lithium-halogen exchange would generate the corresponding aryllithium intermediate. This intermediate is a potent nucleophile, poised to react with a suitable electrophile. The general course of this two-step reaction sequence is depicted below:
Scheme 1: General Lithium-Halogen Exchange and Electrophilic Quench of this compound

The success of this reaction is highly dependent on the reaction conditions, particularly the temperature. Lithium-halogen exchange reactions are typically conducted at very low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. nih.gov In the case of this compound, the presence of the tertiary alcohol and the alkene functionality introduces potential complications. The acidic proton of the hydroxyl group can be deprotonated by the organolithium reagent, consuming an equivalent of the reagent. However, at low temperatures, the lithium-halogen exchange is generally faster than proton abstraction. harvard.edu
The choice of the organolithium reagent and the electrophile significantly influences the outcome of the reaction. The following table provides a representative, though not exhaustive, list of potential electrophilic quench reactions for the aryllithium derivative of this compound, based on known reactions of similar aryllithium species.
| Entry | Electrophile | Product | Potential Reaction Conditions |
| 1 | H₂O | 2-phenylpent-4-en-2-ol | -78 °C to rt, THF |
| 2 | D₂O | 2-(4-deuterophenyl)pent-4-en-2-ol | -78 °C to rt, THF |
| 3 | CO₂ | 4-(1-hydroxy-1-methylbut-3-enyl)benzoic acid | -78 °C, then quench with CO₂(s) |
| 4 | DMF | 4-(1-hydroxy-1-methylbut-3-enyl)benzaldehyde | -78 °C, THF |
| 5 | I₂ | 2-(4-iodophenyl)pent-4-en-2-ol | -78 °C, THF |
| 6 | Me₃SiCl | 2-(4-(trimethylsilyl)phenyl)pent-4-en-2-ol | -78 °C to rt, THF |
Table 1: Potential Electrophilic Quench Reactions of the Lithiated Intermediate of this compound. The products and conditions are inferred from the general reactivity of aryllithium compounds.
Multi-functional Reactivity and Cascade Reactions of this compound
The presence of three distinct functional groups in this compound opens up the possibility of more complex transformations, including cascade reactions where a single reaction event triggers a sequence of subsequent bond-forming or bond-breaking events.
One potential cascade reaction for this molecule could be initiated by the lithium-halogen exchange. The resulting aryllithium species is a strong intramolecular nucleophile. The proximate alkene functionality could, in principle, undergo an intramolecular carbolithiation reaction. This type of reaction, known as a Parham-type cyclization, is a powerful method for the construction of cyclic systems. wikipedia.org For this compound, this would lead to the formation of a five-membered ring. The subsequent trapping of the newly formed organolithium species with an electrophile would result in a functionalized indanol derivative.
Scheme 2: Potential Cascade Reaction of this compound via Intramolecular Carbolithiation

The feasibility of this cascade is dependent on the relative rates of the intramolecular carbolithiation versus the intermolecular reaction with an external electrophile. The presence of the tertiary hydroxyl group could also influence the reaction pathway, potentially through coordination to the lithium cation, which could affect the conformation of the molecule and the feasibility of the intramolecular attack.
Another facet of the multi-functional reactivity of this compound involves the electrophilic addition to the alkene. libretexts.org For instance, treatment with an electrophilic bromine source in the presence of the internal nucleophile (the hydroxyl group) could lead to an intramolecular cyclization to form a cyclic ether. doubtnut.com This type of reaction is well-precedented for homoallylic alcohols.
Mechanistic Studies of this compound Transformations
While no specific mechanistic studies on this compound have been reported in the literature, the mechanisms of its potential transformations can be inferred from extensive studies on related systems.
The mechanism of the lithium-halogen exchange reaction has been a subject of considerable investigation. wikipedia.orgharvard.eduprinceton.edu Two primary mechanisms are generally considered: a nucleophilic pathway involving the formation of an "ate-complex" and a single-electron transfer (SET) pathway leading to radical intermediates. wikipedia.org For aryl bromides, the nucleophilic pathway is often favored. harvard.edu In this mechanism, the organolithium reagent attacks the bromine atom, forming a transient, hypervalent bromine species (the ate-complex). This complex then collapses to form the aryllithium and the alkyl bromide. The rate of this exchange is influenced by the stability of the carbanionic character of the organolithium reagent, with sp²-hybridized carbanions being more stable than sp³-hybridized ones. wikipedia.org
The aggregation state of the organolithium reagent in solution also plays a crucial role in its reactivity and the operative mechanism. princeton.edu Organolithium compounds are known to form aggregates (dimers, tetramers, etc.), and the reactive species may be a monomer or a lower-order aggregate.
In the context of the potential cascade reaction (Scheme 2), the intramolecular carbolithiation step would proceed through a cyclic transition state. The stereochemical outcome of such reactions is often dictated by the geometry of this transition state. Computational studies on similar systems could provide valuable insights into the preferred reaction pathway and the factors controlling the stereoselectivity.
The mechanism of the electrophilic addition to the alkene, followed by intramolecular cyclization, would involve the formation of a cyclic bromonium ion intermediate. doubtnut.com The regioselectivity and stereoselectivity of the subsequent nucleophilic attack by the hydroxyl group would be governed by Baldwin's rules and the principles of stereoelectronic control.
Theoretical and Computational Studies of 2 4 Bromophenyl Pent 4 En 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide range of molecular properties with a high degree of accuracy.
Geometry Optimization and Conformational Analysis of 2-(4-bromophenyl)pent-4-en-2-ol
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Due to the presence of several single bonds in this compound (e.g., C-C and C-O bonds), a variety of conformers can exist. Computational methods can be used to identify these different conformers and calculate their relative energies. For instance, studies on similar molecules like 1-(4-bromophenyl)-2-fluoroethanol have shown that the relative energies of conformers can be significantly influenced by the solvent environment. rsc.org In the case of this compound, the orientation of the 4-bromophenyl group, the pent-4-en-2-ol chain, and the hydroxyl group would be key factors in determining the conformational landscape. The most stable conformer would be the one with the lowest calculated energy, and its geometry would provide insights into the molecule's preferred shape.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | C=C (alkene) | ~1.34 Å |
| Bond Length | C-O (alcohol) | ~1.43 Å |
| Bond Angle | C-C-O (alcohol) | ~109.5° |
| Dihedral Angle | C-C-C-C (pentenyl chain) | Varies with conformation |
Note: These are typical values and the actual optimized parameters would be determined by specific quantum chemical calculations.
Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)
Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed in a set of molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org These molecular orbitals are formed by the linear combination of atomic orbitals (LCAO). wikipedia.org
A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that contains the highest-energy electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO would likely be localized on the electron-rich regions of the molecule, such as the π-system of the bromophenyl ring and the double bond of the pentenyl group. The LUMO, on the other hand, would be expected to be distributed over the electrophilic parts of the molecule. Analysis of the HOMO and LUMO compositions would reveal the most probable sites for electrophilic and nucleophilic attack.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Vibrational frequency calculations are a valuable tool for predicting the infrared (IR) and Raman spectra of a molecule. scirp.orgscispace.com These calculations determine the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and torsional motions of the atoms.
By comparing the calculated vibrational frequencies with experimentally obtained spectra, it is possible to assign the observed absorption bands to specific vibrational modes. This correlation helps in the structural elucidation of the molecule. For this compound, characteristic vibrational frequencies would be expected for the C-Br stretching, C=C stretching of the alkene, O-H stretching of the alcohol, and various C-H stretching and bending modes of the aromatic ring and the aliphatic chain. Theoretical calculations can help to precisely assign these bands. scirp.org
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 |
| C=C (alkene) | Stretching | 1640-1680 |
| C-Br | Stretching | 500-600 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
Note: These are general ranges and the precise frequencies would be obtained from specific calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is a useful tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.netresearchgate.net
The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-electrons of the aromatic ring and the double bond, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions around the carbon atoms bonded to electronegative atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can also be used to model chemical reactions and elucidate their mechanisms.
Computational Elucidation of Reaction Mechanisms for this compound Transformations
By mapping the potential energy surface of a reaction, computational methods can identify the transition states, which are the high-energy structures that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For this compound, one could computationally investigate various transformations, such as dehydration reactions to form dienes, or addition reactions at the double bond. By calculating the energies of the reactants, products, intermediates, and transition states, it would be possible to determine the most favorable reaction pathway and gain a detailed understanding of the reaction mechanism at a molecular level.
Energy Profiles and Kinetic Parameters from Theoretical Studies
Theoretical studies are crucial for understanding the potential energy surfaces of chemical reactions. For a molecule like this compound, a key potential reaction for computational study would be its intramolecular cyclization, a variant of the Heck reaction. wikipedia.orgorganicreactions.org Such a study would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the reaction pathway from the reactant to the product via a transition state.
Kinetic parameters, such as the rate constant, can be estimated from the calculated activation energy using transition state theory. These theoretical calculations provide invaluable insights into the feasibility and rate of the reaction under various conditions. However, specific computational studies detailing the energy profiles and kinetic parameters for the reactions of this compound are not available in the surveyed literature.
A hypothetical data table for such a study would resemble the following:
| Parameter | Value (Units) |
| Activation Energy (Ea) | Data not available |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available |
| Rate Constant (k) at 298 K | Data not available |
Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)
Chemical reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactive sites within a molecule. researchgate.net The Fukui function, for instance, indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of nucleophilic (prone to attack by electron-rich species) and electrophilic (prone to attack by electron-deficient species) centers.
The dual descriptor provides a more refined picture by simultaneously considering both nucleophilic and electrophilic attacks, thereby offering a clearer prediction of reactivity. For this compound, an analysis of these descriptors would pinpoint the atoms most likely to participate in chemical reactions. For example, it could predict the reactivity of the double bond in the pentenyl chain versus the aromatic ring.
Despite the utility of these descriptors, no specific studies have been published that report the Fukui functions or dual descriptor values for this compound. A representative data table for such an analysis would list the calculated values for each atom in the molecule.
A hypothetical data table for Fukui function analysis would look like this:
| Atom | Fukui(+) (Nucleophilic Attack) | Fukui(-) (Electrophilic Attack) | Dual Descriptor |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
| Br | Data not available | Data not available | Data not available |
| O | Data not available | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical predictions of NMR chemical shifts, typically performed using GIAO (Gauge-Independent Atomic Orbital) or other quantum mechanical methods, can be a powerful aid in assigning experimental spectra and confirming chemical structures. modgraph.co.uk
For this compound, a theoretical study would calculate the expected ¹H and ¹³C NMR chemical shifts. These predicted values would then be compared against an experimentally obtained spectrum for validation. Discrepancies between the predicted and experimental values can often be rationalized by considering solvent effects, conformational dynamics, and other factors not perfectly captured by the theoretical model.
While experimental NMR data for related structures exists, and the methodologies for prediction are robust, a specific study that presents and validates the predicted NMR chemical shifts for this compound is not found in the reviewed scientific literature.
A hypothetical data table for NMR chemical shift prediction and validation would be structured as follows:
| Atom/Position | Experimental ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Difference (ppm) |
| H on C3 | Data not available | Data not available | Data not available |
| H on C4 | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
| Atom/Position | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Difference (ppm) |
| C1 | Data not available | Data not available | Data not available |
| C2 | Data not available | Data not available | Data not available |
| ... | Data not available | Data not available | Data not available |
Applications and Derivatization Strategies of 2 4 Bromophenyl Pent 4 En 2 Ol in Advanced Synthesis
2-(4-bromophenyl)pent-4-en-2-ol as a Key Building Block in Complex Molecule Synthesis
The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules. The presence of the aryl bromide allows for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the homoallylic alcohol moiety can be subjected to a range of transformations, including oxidation, reduction, and addition reactions.
Precursor in the Synthesis of Advanced Organic Intermediates
The strategic positioning of the bromo substituent on the phenyl ring makes this compound an ideal precursor for the synthesis of a wide array of advanced organic intermediates. The bromine atom can be readily substituted or engaged in cross-coupling reactions to introduce new functional groups and build molecular complexity. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions can be employed to create new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govacs.orgwikipedia.orgwikipedia.orglibretexts.org
These transformations can lead to the synthesis of highly functionalized styrene (B11656) derivatives, which are themselves valuable intermediates in the preparation of polymers, resins, and fine chemicals. researchgate.net Furthermore, the tertiary alcohol and the terminal alkene can be manipulated either before or after the modification of the bromophenyl ring, offering a high degree of synthetic flexibility. This allows for the stepwise construction of intricate molecular frameworks that can serve as precursors to pharmaceuticals, agrochemicals, and materials with novel properties.
Synthon for Natural Product Synthesis or Bio-inspired Scaffolds
The structural motifs present in this compound are found in numerous natural products and biologically active compounds. Homoallylic alcohols, for example, are key structural units in a variety of natural products with interesting biological activities. nih.govresearchgate.netorganic-chemistry.org The ability to modify both the aromatic and the aliphatic portions of this compound allows for its use as a versatile synthon in the total synthesis of such complex natural products or in the design and synthesis of bio-inspired scaffolds.
For instance, the terminal alkene can be a handle for metathesis reactions or can be oxidized to an epoxide or a diol, functionalities that are common in natural products. The bromophenyl ring can be elaborated to mimic the substitution patterns found in various bioactive molecules. The combination of these transformations enables the construction of diverse molecular libraries based on the 2-aryl-pent-4-en-2-ol core, which can then be screened for biological activity. This approach is valuable in drug discovery and medicinal chemistry for the development of new therapeutic agents. mdpi.comnih.govrsc.orgresearchgate.net
Synthesis of Novel Derivatives and Analogs of this compound
The derivatization of this compound can be systematically approached by targeting its distinct functional moieties. This allows for the generation of a wide range of novel analogs with potentially enhanced or new chemical and biological properties.
Structural Modifications at the Bromophenyl Moiety via Cross-Coupling or Substitution
The bromophenyl group is a prime site for structural modification through well-established palladium-catalyzed cross-coupling reactions. These reactions are known for their high efficiency, functional group tolerance, and broad substrate scope.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.comlibretexts.org This strategy can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring, leading to a diverse library of biaryl and related derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 75-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 85-97 |
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base, to form a new substituted alkene. acs.orgwikipedia.orgorganic-chemistry.org This can be used to extend the carbon framework and introduce further unsaturation into the molecule.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 60-85 |
| Pd₂ (dba)₃ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 70-90 |
| Herrmann's Catalyst | - | NaOAc | NMP | 120-140 | 75-92 |
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgrug.nlyoutube.com This is a key transformation for the synthesis of aniline (B41778) derivatives, which are prevalent in pharmaceuticals and materials science.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 80-98 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 82-96 |
Functionalization and Derivatization of the Pent-4-en-2-ol Moiety
The pent-4-en-2-ol portion of the molecule offers several avenues for functionalization, allowing for the introduction of new stereocenters and functional groups.
The terminal double bond can undergo a variety of transformations:
Epoxidation: Treatment with peroxy acids (e.g., m-CPBA) or other epoxidizing agents can convert the alkene into an epoxide. This introduces two new stereocenters and provides a versatile intermediate for further reactions, such as ring-opening with various nucleophiles.
Dihydroxylation: Reaction with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions yields a diol. This adds two hydroxyl groups, increasing the polarity and providing sites for further functionalization.
Ozonolysis: Cleavage of the double bond via ozonolysis, followed by reductive or oxidative workup, can lead to the formation of an aldehyde or a carboxylic acid, respectively. This provides a route to shorten the carbon chain and introduce new carbonyl functionalities.
Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. This transformation allows for the introduction of a hydroxyl group at the terminal position of the side chain.
The tertiary alcohol can also be derivatized through:
Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers.
Esterification: Acylation with acid chlorides or anhydrides can produce esters, which can be useful as protecting groups or to modify the biological activity of the molecule.
Dehydration: Acid-catalyzed dehydration can lead to the formation of a conjugated diene system, further increasing the degree of unsaturation in the molecule.
Enantioselective Synthesis and Derivatization of Chiral Analogs
The tertiary alcohol in this compound is a chiral center. The synthesis of enantiomerically pure or enriched forms of this compound is of significant interest, as the stereochemistry of a molecule often plays a crucial role in its biological activity.
Enantioselective Synthesis: Chiral analogs of this compound can be prepared through several asymmetric synthetic strategies:
Asymmetric Allylation: The enantioselective addition of an allyl nucleophile to 4-bromoacetophenone using a chiral catalyst can directly produce the desired chiral tertiary homoallylic alcohol. rsc.orgthieme-connect.comorganic-chemistry.org Various chiral ligands and metal catalysts have been developed for this purpose, offering high levels of enantioselectivity.
Kinetic Resolution: Racemic this compound can be resolved into its enantiomers through enzymatic or chemical kinetic resolution. This involves the selective reaction of one enantiomer with a chiral reagent, allowing for the separation of the unreacted enantiomer.
Derivatization of Chiral Analogs: Once the enantiomerically pure or enriched this compound is obtained, it can be used as a chiral building block in the synthesis of more complex chiral molecules. The subsequent derivatization reactions, as described in the previous sections, can be carried out while preserving the stereochemical integrity of the chiral center, leading to the synthesis of a wide range of enantiomerically pure complex molecules. This is of paramount importance in the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Development of Polymeric or Material Precursors from this compound
The dual functionality of this compound makes it a versatile building block for new materials. The presence of the vinyl group allows for its incorporation into polymer chains, while the bromophenyl group can be used for post-polymerization modification or to impart specific properties such as flame retardancy or increased refractive index. Furthermore, the tertiary alcohol group can influence the polymer's solubility and thermal properties.
Monomer Design for Polymerization
The design of monomers for polymerization is a critical step in the synthesis of functional polymers. In the case of this compound, its structure is amenable to various polymerization techniques.
The vinyl group of the pentenyl moiety is the primary site for polymerization. While the direct homopolymerization of allylic alcohols can be challenging, they can be effectively copolymerized with other vinyl monomers to introduce hydroxyl functionality into the polymer backbone. This approach allows for the tuning of the final polymer's properties by carefully selecting the comonomer. For instance, copolymerization with styrenic or acrylic monomers could yield a range of materials with varying mechanical and thermal characteristics.
The bromophenyl group serves as a key component for monomer design. It can be utilized in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can act as an initiation site for ATRP, allowing for the synthesis of well-defined block copolymers. This "grafting from" approach would enable the creation of complex polymer architectures where chains of another monomer are grown from the bromophenyl unit of the polymerized this compound backbone.
Moreover, the bromine atom can be chemically modified prior to polymerization to introduce other functional groups, thereby creating a family of related monomers from a single precursor. These modifications could include cross-coupling reactions to introduce different organic moieties, further expanding the scope of accessible polymer structures and properties.
A hypothetical design for a functional polymer derived from this compound is presented in the table below:
| Monomer/Polymer Component | Role in Polymer Structure | Potential Polymerization Method | Resulting Polymer Feature |
| This compound | Functional Comonomer | Free Radical Copolymerization | Introduction of hydroxyl and bromophenyl groups |
| Styrene (Comonomer) | Main Polymer Backbone | Free Radical Copolymerization | Enhanced mechanical and thermal properties |
| Bromophenyl Group | ATRP Initiator Site | Post-polymerization ATRP | Grafting of polymer side chains (e.g., poly(methyl methacrylate)) |
| Hydroxyl Group | Site for Post-polymerization Esterification | Chemical Modification | Attachment of specialized functional groups |
Scaffold for Supramolecular Assembly Components
Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. The distinct chemical features of this compound make it an excellent candidate for designing components of such assemblies.
The bromophenyl group is a key player in directing supramolecular interactions. The bromine atom can participate in halogen bonding, a directional interaction with electron-donating atoms, which can be a powerful tool for controlling the self-assembly of molecules in the solid state or in solution. Furthermore, the aromatic ring itself can engage in π-π stacking interactions, another important non-covalent force that drives the formation of ordered aggregates.
By modifying the core structure of this compound, a variety of building blocks for supramolecular chemistry can be envisioned. For example, conversion of the pentenyl group to other functionalities or introduction of additional recognition sites on the phenyl ring could lead to molecules capable of forming pre-programmed, complex architectures like molecular cages, sheets, or porous frameworks.
The potential of this compound derivatives as supramolecular building blocks is summarized in the following table:
| Structural Feature | Supramolecular Interaction | Potential Resulting Assembly |
| Bromophenyl Group | Halogen Bonding, π-π Stacking | Ordered crystalline lattices, liquid crystals |
| Hydroxyl Group | Hydrogen Bonding | One-dimensional chains, two-dimensional sheets |
| Modified Pentenyl Group | Coordination to metal ions (if modified) | Metal-organic frameworks (MOFs) |
Conclusion and Future Research Perspectives
Summary of Major Research Advances for 2-(4-bromophenyl)pent-4-en-2-ol
Research directly focused on this compound is limited; however, its synthesis and reactivity can be understood through the broader context of homoallylic alcohol chemistry.
The preparation of this compound can be achieved through a standard nucleophilic addition of an allyl organometallic reagent to 4'-bromoacetophenone. A general and widely applicable method involves the use of allyltributylstannane (B1265786) as the allyl source. This approach is known for its reliability in synthesizing a variety of homoallylic alcohols.
A significant advancement in the application of compounds like this compound lies in their use in palladium-catalyzed cascade reactions. Specifically, the palladium-catalyzed oxy-arylation of homoallylic alcohols represents a powerful method for the synthesis of substituted tetrahydrofurans. nih.gov In this process, the aryl bromide moiety of the molecule undergoes oxidative addition to a palladium(0) catalyst. This is followed by an intramolecular Heck-type reaction where the tethered alkene inserts into the newly formed palladium-aryl bond. The resulting organopalladium intermediate can then undergo an intramolecular cyclization, with the hydroxyl group acting as a nucleophile, to form a five-membered tetrahydrofuran (B95107) ring. nih.gov This reaction provides a direct route to complex heterocyclic structures from readily available starting materials.
Identification of Unexplored Reactivity and Synthetic Opportunities
The dual functionality of this compound presents numerous avenues for unexplored reactivity and synthetic applications.
One major area for future investigation is the exploration of tandem or domino reactions that exploit both the aryl bromide and the homoallylic alcohol functionalities in a sequential or concerted manner. For example, following an initial intramolecular Heck cyclization, the resulting organopalladium intermediate could potentially be trapped by an external coupling partner in a tandem cyclization-coupling process. This would allow for the introduction of additional molecular complexity in a single synthetic operation.
Furthermore, the alkene moiety in this compound remains a site for further functionalization. Reactions such as dihydroxylation, epoxidation, or hydroboration-oxidation could be employed to introduce new functional groups, leading to a diverse array of derivatives. The resulting poly-functionalized molecules could serve as valuable building blocks in the synthesis of natural products and other biologically active compounds.
Integration of Emerging Methodologies in this compound Research
The study of this compound and its reactions can be significantly enhanced by the integration of modern synthetic and analytical techniques.
The use of high-throughput screening and automated synthesis platforms could accelerate the discovery of new catalysts and reaction conditions for the transformation of this substrate. This would be particularly valuable for optimizing the yields and selectivities of complex cascade reactions.
In terms of catalysis, the development of novel palladium catalysts with tailored ligands could lead to improved reactivity and selectivity in the intramolecular Heck reaction. The use of chiral ligands, for instance, could enable the enantioselective synthesis of tetrahydrofuran derivatives, a highly desirable goal in medicinal chemistry.
Computational chemistry and density functional theory (DFT) calculations could also play a crucial role in understanding the reaction mechanisms of the transformations involving this compound. These theoretical studies can provide valuable insights into the transition states and intermediates of the catalytic cycles, aiding in the rational design of new experiments and catalysts.
Broader Impact of Research on this compound within Organic Chemistry and Chemical Sciences
The study of this compound, as a representative of functionalized homoallylic alcohols, has a significant impact on several areas of chemical science.
The development of novel synthetic methodologies utilizing this and similar substrates contributes to the ever-expanding toolbox of organic chemists. The ability to construct complex heterocyclic scaffolds, such as tetrahydrofurans, from simple starting materials is of paramount importance in drug discovery and development, as these motifs are present in a wide range of biologically active molecules.
Moreover, the investigation of the reactivity of bifunctional molecules like this compound advances our fundamental understanding of reaction mechanisms and catalytic processes. The insights gained from studying the interplay between the aryl halide and the homoallylic alcohol functionalities can be applied to the design of new and more efficient synthetic strategies for a wide variety of target molecules. This research, therefore, not only provides practical solutions for synthetic challenges but also pushes the boundaries of our knowledge in fundamental organic chemistry.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 2-(4-bromophenyl)pent-4-en-2-ol, and how are reaction conditions optimized?
- Answer : The synthesis typically involves a nucleophilic addition or Grignard reaction. For example, reacting 4-bromophenylmagnesium bromide with a cyclic ketone (e.g., cyclopentanone) followed by acid quenching. Optimization includes solvent selection (THF or diethyl ether), temperature control (0–25°C), and catalyst screening (e.g., CeCl₃ for enhancing selectivity). Yield improvements are monitored via TLC and GC-MS to track intermediate formation and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be interpreted?
- Answer :
- ¹H/¹³C NMR : Identifies alkene protons (δ 5.0–6.0 ppm) and hydroxyl groups (broad peak ~1.5–3.0 ppm). The bromine substituent deshields adjacent aromatic protons (δ 7.2–7.8 ppm).
- FTIR : Confirms hydroxyl (broad ~3400 cm⁻¹), alkene (C=C stretch ~1650 cm⁻¹), and C-Br (550–650 cm⁻¹).
- Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z 254 (calculated for C₁₁H₁₁BrO) with fragmentation patterns validating the structure .
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
- Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). Structure solution via direct methods (SHELXS) and refinement with SHELXL. Hydrogen-bonding networks are visualized using ORTEP-3. Example unit cell parameters (hypothetical): a = 10.2 Å, b = 12.5 Å, c = 8.7 Å, α = 90°, β = 105°, γ = 90° .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound, and what discrepancies arise compared to experimental data?
- Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fukui indices highlight alkene and hydroxyl groups as reactive centers. Discrepancies occur due to solvent effects (e.g., THF stabilizing intermediates) or dynamic hydrogen bonding not modeled in gas-phase simulations. Validation requires kinetic studies under varying solvent conditions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Answer :
- Contradiction Example : NMR suggests free hydroxyl, but X-ray shows intramolecular H-bonding.
- Resolution : Variable-temperature NMR probes H-bond dynamics. At low temps (~−40°C), H-bonding slows proton exchange, splitting the hydroxyl peak. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts) .
Q. How does the bromophenyl group influence intermolecular interactions in the solid state, and how is this analyzed?
- Answer : The bromine atom enhances halogen bonding (Br···π interactions) and polarizability, affecting crystal packing. Graph set analysis (Etter’s rules) categorizes H-bond motifs (e.g., D(2) for dimeric chains). Comparative studies with non-brominated analogs reveal reduced π-π stacking distances (3.8 Å vs. 4.2 Å) due to Br’s electron-withdrawing effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
